molecular formula C23H21N3O5S B2551747 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922137-70-0

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2551747
CAS No.: 922137-70-0
M. Wt: 451.5
InChI Key: XSVUBQSUEWDBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a compound with the molecular formula C22H19N3O4S2 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of interest due to their potential use in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and a phenyl group . The exact structure can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental testing.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research indicates that compounds similar to N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, particularly [1,4]oxazepine-based sulfonamides, show strong inhibition of therapeutically relevant human carbonic anhydrases. This class of enzymes is involved in various physiological processes, including pH regulation and CO2 transport. Sulfonamide-based inhibitors targeting these enzymes have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Nonlinear Optical (NLO) Materials

Compounds incorporating benzimidazole and oxazepine units have been synthesized and evaluated for their nonlinear optical properties. These materials are of interest for applications in optical switching, data storage, and photovoltaics. The study highlights the potential of such compounds as candidates for NLO applications, with certain derivatives showing promising hyperpolarizability, which is a measure of a material's nonlinear optical response (Almansour et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of dibenzo[b,f][1,4]oxazepin-based compounds. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed high activities against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).

Antihypertensive and Diuretic Agents

Research into quinazoline derivatives, which share structural similarities with this compound, has shown that these compounds possess diuretic and antihypertensive properties. This suggests their potential use in managing blood pressure and fluid balance in the body (Rahman et al., 2014).

Antituberculosis Activity

A series of sulfonamide compounds, derived from optimizations around the sulfaphenazole structure, have been investigated for their activity against Mycobacterium tuberculosis. These studies revealed compounds with promising antimycobacterial activity coupled with low cytotoxicity, highlighting the potential of sulfonamide derivatives in tuberculosis treatment (Chen et al., 2021).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of the Dopamine D2 receptor . By inhibiting this receptor, it could potentially alter neurotransmission in the brain, which could have effects on various central nervous system disorders .

Future Directions

The future directions for research on this compound could include further investigation into its potential use in treating central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Properties

IUPAC Name

N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-5-22(27)24-15-8-11-17(12-9-15)32(29,30)26-16-10-13-20-18(14-16)23(28)25-19-6-3-4-7-21(19)31-20/h3-4,6-14,26H,2,5H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUBQSUEWDBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.